Tebbe

Description

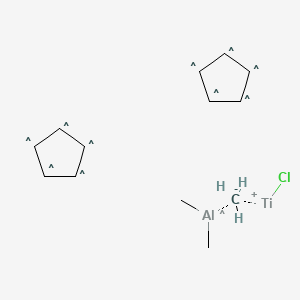

Structure

2D Structure

Properties

Molecular Formula |

C13H19AlClTi |

|---|---|

Molecular Weight |

285.59 g/mol |

InChI |

InChI=1S/2C5H5.3CH3.Al.ClH.Ti/c2*1-2-4-5-3-1;;;;;;/h2*1-5H;3*1H3;;1H;/q;;;;-1;;;+2/p-1 |

InChI Key |

YAWGNSBINPAHIO-UHFFFAOYSA-M |

Canonical SMILES |

[CH3-].C[Al]C.[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.Cl[Ti+] |

Origin of Product |

United States |

Foundational & Exploratory

The Tebbe Reagent: A Comprehensive Guide to Carbonyl Methylenation in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

The Tebbe reagent, with the chemical formula [(C₅H₅)₂TiCH₂ClAl(CH₃)₂], is a powerful organometallic compound widely utilized in organic synthesis for the methylenation of carbonyl compounds.[1] Developed by Frederick N. This compound, this reagent offers distinct advantages over traditional methods like the Wittig reaction, particularly in its ability to react with a broader range of substrates, including sterically hindered ketones, esters, lactones, and amides, under milder, less basic conditions.[1][2] This technical guide provides an in-depth overview of the this compound reagent, its mechanism of action, substrate scope with quantitative data, and detailed experimental protocols for its synthesis and application.

Core Applications and Advantages

The primary application of the this compound reagent is the conversion of a carbonyl group (C=O) into a methylene group (C=CH₂).[1] This transformation is highly efficient for a wide variety of carbonyl-containing compounds:

-

Aldehydes and Ketones: Converted to terminal alkenes.

-

Esters and Lactones: Transformed into enol ethers.[1]

-

Amides: Converted to enamines.[1]

Key advantages of the this compound reagent over the more traditional Wittig reagent include:

-

Higher Reactivity with Sterically Hindered Carbonyls: The this compound reagent can efficiently methylenate sterically crowded carbonyl groups where Wittig reagents may fail or give low yields.[1]

-

Broader Substrate Scope: It effectively reacts with esters, lactones, and amides, functional groups that are generally unreactive towards Wittig reagents.[2]

-

Lower Basicity: The this compound reagent is significantly less basic than Wittig ylides, which minimizes side reactions such as enolization and subsequent aldol condensation, particularly with base-sensitive substrates.[1]

-

Chemoselectivity: In molecules containing multiple carbonyl groups, the this compound reagent can exhibit selectivity. For instance, in the presence of both a ketone and an ester, the ketone will react preferentially.[1]

-

Stereocenter Integrity: The reagent can methylenate carbonyls without causing racemization at adjacent chiral centers.[1]

Reaction Mechanism

The this compound reagent itself is a pre-catalyst. The active methylenating species is a titanium carbene, specifically the Schrock carbene, which is generated in situ. The generally accepted mechanism proceeds through the following steps:

-

Activation: The this compound reagent is activated by a mild Lewis base, such as pyridine or tetrahydrofuran (THF). The Lewis base coordinates to the aluminum center, facilitating the dissociation of the chloroalane moiety and the formation of the highly reactive titanocene methylidene (Schrock carbene).

-

[2+2] Cycloaddition: The Schrock carbene undergoes a [2+2] cycloaddition with the carbonyl compound to form an oxatitanacyclobutane intermediate.

-

Cycloreversion: This intermediate is unstable and rapidly undergoes cycloreversion, driven by the high oxophilicity of titanium. This step forms a very strong titanium-oxygen double bond in the form of titanocene oxide and releases the desired methylene product.

Substrate Scope and Quantitative Data

The this compound reagent has demonstrated broad applicability across a range of carbonyl-containing substrates. The following table summarizes representative yields for the methylenation of various functional groups.

| Substrate Class | Specific Substrate | Product | Yield (%) | Reference |

| Ketone | Diketone | Mono-methylenated product | 59 | [3] |

| Ester | Phenyl benzoate | 1-Phenoxy-1-phenylethene | 85-94 | Organic Syntheses, Coll. Vol. 8, p.499 (1993) |

| Lactone | Dihydrocoumarin | 3,4-Dihydro-2-methylene-2H-1-benzopyran | 65-71 | Organic Syntheses, Coll. Vol. 8, p.185 (1993) |

| Amide | N,N-Dimethylbenzamide | N,N-Dimethyl-1-phenylvinylamine | 84 | J. Am. Chem. Soc. 1980, 102, 10, 3270–3272 |

Experimental Protocols

Caution: The this compound reagent and its precursors, particularly trimethylaluminum, are pyrophoric and must be handled under an inert atmosphere (e.g., argon or nitrogen) using appropriate air-free techniques. All glassware should be oven-dried and cooled under an inert atmosphere before use.

Protocol 1: Synthesis of the this compound Reagent

This protocol is adapted from the original synthesis by this compound and co-workers.

Materials:

-

Titanocene dichloride (Cp₂TiCl₂)

-

Trimethylaluminum (Al₂(CH₃)₆)

-

Toluene (anhydrous)

Procedure:

-

In a flame-dried, three-necked flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, suspend titanocene dichloride in anhydrous toluene.

-

Cool the suspension in an ice bath.

-

Slowly add a solution of trimethylaluminum in toluene to the stirred suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 days.

-

Methane gas is evolved during the reaction.

-

The resulting deep red solution contains the this compound reagent. For many applications, this in situ solution can be used directly after cooling.

-

For isolation of the pure reagent, the solution is filtered to remove any insoluble byproducts, and the solvent is removed under vacuum. The resulting solid is then recrystallized from a toluene/pentane mixture at low temperature.

Protocol 2: Methylenation of an Ester (e.g., Phenyl Benzoate)

This protocol is adapted from Organic Syntheses.

Materials:

-

Phenyl benzoate

-

This compound reagent solution (0.5 M in toluene)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

15% Aqueous sodium hydroxide solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve phenyl benzoate in anhydrous toluene in a flame-dried flask under a nitrogen atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Add anhydrous THF to the solution.

-

Slowly add the this compound reagent solution to the stirred mixture.

-

Allow the reaction to warm to room temperature and stir for 3 hours.

-

Cool the reaction mixture to 0°C and cautiously quench by the slow addition of 15% aqueous sodium hydroxide solution.

-

Dilute the mixture with diethyl ether and filter through a pad of celite.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the residue by column chromatography or distillation to afford 1-phenoxy-1-phenylethene.

Protocol 3: Methylenation of an Amide (e.g., N,N-Dimethylbenzamide)

Materials:

-

N,N-Dimethylbenzamide

-

This compound reagent solution (0.5 M in toluene)

-

Anhydrous toluene

-

Anhydrous diethyl ether

-

1 M Aqueous sodium hydroxide solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried flask under a nitrogen atmosphere, dissolve N,N-dimethylbenzamide in anhydrous toluene.

-

Cool the solution to 0°C.

-

Slowly add the this compound reagent solution to the stirred amide solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Cool the reaction to 0°C and quench by the slow, dropwise addition of 1 M aqueous sodium hydroxide.

-

Dilute the mixture with diethyl ether and stir vigorously for 30 minutes.

-

Filter the mixture through a pad of celite, washing the filter cake with additional diethyl ether.

-

Separate the organic layer from the filtrate, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by distillation or column chromatography to yield N,N-dimethyl-1-phenylvinylamine.

Conclusion

The this compound reagent is an invaluable tool in modern organic synthesis, providing a reliable and often superior method for the methylenation of a wide array of carbonyl compounds. Its ability to react with traditionally less reactive functional groups like esters and amides, coupled with its tolerance for sterically demanding environments and base-sensitive substrates, makes it a go-to reagent for complex molecule synthesis in academic and industrial research, including drug development. Proper handling techniques are crucial due to its pyrophoric nature, but with appropriate precautions, the this compound reagent offers a powerful and versatile route to a variety of valuable olefinated products.

References

The Tebbe Reagent: A Comprehensive Technical Guide to its Discovery, Synthesis, and Application in Modern Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Tebbe reagent, a robust organotitanium compound, has carved a significant niche in synthetic organic chemistry, primarily as a superior alternative to the Wittig reagent for the methylenation of carbonyl compounds. Its ability to efficiently convert esters, lactones, and amides to their corresponding vinyl ethers and enamines, a transformation challenging for traditional olefination reagents, has rendered it an invaluable tool in the synthesis of complex molecules. This technical guide provides an in-depth exploration of the discovery and history of the this compound reagent, its synthesis and mechanism of action, and its broad applications, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

Discovery and Historical Context

The this compound reagent, chemically known as μ-chloro-μ-methylenebis(cyclopentadienyl)titaniumdimethylaluminum ((C₅H₅)₂TiCH₂ClAl(CH₃)₂), was first synthesized and reported by Dr. Frederick N. This compound at DuPont's Central Research Department.[1] The seminal paper, published in 1978 in the Journal of the American Chemical Society, detailed the synthesis of this novel bimetallic complex and its remarkable reactivity towards carbonyl compounds.[2] The discovery emerged from research into Ziegler-Natta polymerization catalysts and the exploration of soluble analogues to understand the mechanism of olefin polymerization.

The reagent was found to be a red, pyrophoric solid, and its unique structure, featuring a methylene bridge between a transition metal (titanium) and a main group metal (aluminum), was a key feature of its novelty.[1] This structural arrangement is crucial to its reactivity, enabling the facile transfer of a methylene group. The development of the this compound reagent represented a significant advancement in olefination chemistry, offering a milder and more versatile alternative to the existing phosphorus ylide-based methods.

Synthesis of the this compound Reagent

The most common and practical synthesis of the this compound reagent involves the reaction of titanocene dichloride ((C₅H₅)₂TiCl₂) with two equivalents of trimethylaluminum (Al(CH₃)₃) in an inert solvent such as toluene.[1][2] The reaction proceeds over several days at room temperature to yield the this compound reagent and a byproduct, dimethylaluminum chloride (Al(CH₃)₂Cl).

Overall Reaction: (C₅H₅)₂TiCl₂ + 2 Al(CH₃)₃ → (C₅H₅)₂TiCH₂ClAl(CH₃)₂ + Al(CH₃)₂Cl + CH₄

The reagent can be isolated as a crystalline solid, though it is often prepared and used in situ to avoid handling the pyrophoric solid.[1]

Detailed Experimental Protocol for in situ Generation

A detailed procedure for the in situ preparation and use of the this compound reagent for the methylenation of esters has been published in Organic Syntheses. The following is a representative protocol:

Materials:

-

Titanocene dichloride ((C₅H₅)₂TiCl₂)

-

Trimethylaluminum (Al(CH₃)₃) in toluene (2.0 M solution)

-

Anhydrous toluene

-

Anhydrous tetrahydrofuran (THF)

-

Substrate (e.g., ester)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Under an inert atmosphere, a flask is charged with titanocene dichloride and anhydrous toluene.

-

The trimethylaluminum solution is added dropwise to the stirred suspension at room temperature. The mixture gradually turns deep red.

-

The reaction is stirred at room temperature for 72 hours.

-

The resulting solution of the this compound reagent is then used directly for the subsequent olefination reaction.

For a specific protocol, researchers are encouraged to consult the detailed procedure in Organic Syntheses, 1990, 65, 72.

Mechanism of Olefination

The this compound reagent itself is not the active methylenating agent. In the presence of a Lewis base, such as pyridine or tetrahydrofuran (THF), it forms a highly reactive Schrock carbene, titanocene methylidene ((C₅H₅)₂Ti=CH₂).[2][3] This intermediate is the key species responsible for the olefination reaction.

The mechanism proceeds through a [2+2] cycloaddition between the titanium carbene and the carbonyl group, forming a transient oxatitanacyclobutane intermediate. This intermediate then undergoes a retro-[2+2] cycloreversion to yield the desired alkene and a titanium-oxo species, Cp₂Ti=O, which is a thermodynamic sink for the reaction.[2][3]

Caption: Mechanism of Carbonyl Olefination using the this compound Reagent.

Applications in Organic Synthesis

The this compound reagent exhibits broad substrate scope, reacting with a variety of carbonyl-containing functional groups. Its advantages over the Wittig reagent include higher reactivity towards sterically hindered ketones, lower basicity which prevents epimerization of adjacent chiral centers, and the ability to methylenate less reactive carbonyls.[1]

Methylenation of Ketones and Aldehydes

The this compound reagent is highly effective for the methylenation of both aldehydes and ketones, often providing superior yields to the Wittig reaction, especially with sterically encumbered substrates.

Table 1: Comparison of Yields for Methylenation of Ketones: this compound vs. Wittig Reagent

| Ketone Substrate | This compound Reagent Yield (%) | Wittig Reagent Yield (%) |

| Cyclohexanone | 84 | 65 |

| 2-Adamantanone | 84 | 10 |

| Camphor | 65 | 0 |

| Benzophenone | 88 | 57 |

Data compiled from various sources.

Synthesis of Enol Ethers from Esters and Lactones

A key advantage of the this compound reagent is its ability to convert esters and lactones into enol ethers, a transformation that is generally not feasible with phosphorus ylides.[1] This has proven invaluable in the synthesis of complex natural products.

Table 2: Methylenation of Esters and Lactones with the this compound Reagent

| Substrate | Product | Yield (%) |

| Methyl benzoate | 1-Methoxy-1-phenylethene | 94 |

| Ethyl acetate | 1-Ethoxyethene | 86 |

| γ-Butyrolactone | 2,3-Dihydro-5-methylenefuran | 82 |

| δ-Valerolactone | 3,4-Dihydro-2-methylene-2H-pyran | 85 |

Data compiled from various sources, including Pine, S. H. et al. Org. Synth. 1990, 65, 72.

Caption: General Experimental Workflow for this compound Olefination.

Synthesis of Enamines from Amides and Lactams

Amides and lactams, which are also unreactive towards Wittig reagents, can be successfully methylenated using the this compound reagent to afford the corresponding enamines.[1]

Table 3: Methylenation of Amides and Lactams with the this compound Reagent

| Substrate | Product | Yield (%) |

| N,N-Dimethylbenzamide | N,N-Dimethyl-1-phenylvinylamine | 80 |

| N-Benzoylpiperidine | 1-(1-Phenylvinyl)piperidine | 75 |

| γ-Butyrolactam | 5-Methylene-1-pyrrolin | 68 |

| δ-Valerolactam | 6-Methylene-2,3,4,5-tetrahydropyridine | 72 |

Yields are approximate and can vary based on specific reaction conditions.

Spectroscopic Data of the this compound Reagent

Precise spectroscopic characterization of the this compound reagent is challenging due to its reactivity and pyrophoric nature. However, data has been reported in the literature.

-

¹H NMR (Toluene-d₈): δ 8.05 (s, 2H, Ti-CH₂-Al), 6.18 (s, 10H, C₅H₅), -0.21 (s, 6H, Al-(CH₃)₂).

-

¹³C NMR (Toluene-d₈): δ 200.1 (t, J(C,H) = 124 Hz, Ti-CH₂-Al), 113.8 (s, C₅H₅), 5.7 (q, J(C,H) = 114 Hz, Al-(CH₃)₂).

-

IR (Nujol mull, cm⁻¹): Characteristic bands for the cyclopentadienyl rings and the metal-carbon bonds.

Conclusion

The discovery of the this compound reagent marked a pivotal moment in the evolution of olefination chemistry. Its unique structure and reactivity profile have provided synthetic chemists with a powerful tool for the construction of carbon-carbon double bonds, particularly in cases where traditional methods fall short. The ability to efficiently methylenate a wide range of carbonyl functionalities, including esters and amides, has had a profound impact on the synthesis of complex organic molecules, from natural products to pharmaceuticals. This guide has provided a comprehensive overview of the this compound reagent, from its historical discovery to its practical application, equipping researchers and drug development professionals with the knowledge to effectively utilize this remarkable reagent in their synthetic endeavors.

References

Synthesis of the Tebbe Reagent: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Tebbe reagent, with the chemical formula [(C₅H₅)₂Ti(μ-CH₂)(μ-Cl)Al(CH₃)₂], is a highly versatile and potent organometallic compound renowned for its utility in olefination reactions.[1] Developed by Frederick N. This compound, this titanium-aluminum complex serves as a superior alternative to traditional Wittig reagents, particularly for the methylenation of sterically hindered carbonyls and a wide array of carboxylic acid derivatives.[1][2] Its ability to convert esters and amides to enol ethers and enamines, respectively, highlights its broad substrate scope.[1] This technical guide provides an in-depth overview of the synthesis of the this compound reagent from titanocene dichloride, including detailed experimental protocols, quantitative data, safety precautions, and characterization information. The reagent is a red, pyrophoric solid that is highly sensitive to air and moisture, necessitating handling under an inert atmosphere using air-free techniques.[1]

Synthesis of the this compound Reagent

The synthesis of the this compound reagent involves the reaction of titanocene dichloride (Cp₂TiCl₂) with trimethylaluminum (Al(CH₃)₃) in a non-polar solvent, typically toluene.[1] The reaction proceeds over several days at room temperature to yield the this compound reagent and a byproduct, dimethylaluminum chloride (Al(CH₃)₂Cl).[1]

Overall Reaction

Cp₂TiCl₂ + 2 Al(CH₃)₃ → (C₅H₅)₂Ti(μ-CH₂)(μ-Cl)Al(CH₃)₂ + Al(CH₃)₂Cl + CH₄

This process can be performed to generate the reagent for immediate use in a subsequent reaction (in situ preparation) or for isolation and purification of the solid reagent.[1] While the in situ method is often more convenient, using the isolated reagent can lead to cleaner reactions and higher yields in subsequent applications.

Quantitative Data Summary

For researchers planning the synthesis, the following table summarizes the key quantitative parameters based on a typical laboratory-scale preparation.

| Parameter | Value | Notes |

| Reactants | ||

| Titanocene Dichloride (Cp₂TiCl₂) | 1.0 molar equivalent | Typically a bright red crystalline solid. |

| Trimethylaluminum (Al(CH₃)₃) | ~2.2 molar equivalents | Commonly available as a solution in a hydrocarbon solvent (e.g., toluene). |

| Solvent | ||

| Toluene | Anhydrous | Must be thoroughly dried and deoxygenated before use. |

| Reaction Conditions | ||

| Temperature | Room Temperature (~25 °C) | |

| Reaction Time | ~3 days (72 hours) | |

| Atmosphere | Inert (Nitrogen or Argon) | Essential due to the pyrophoric nature of trimethylaluminum and the this compound reagent. |

| Yield | ||

| Isolated Yield | 80-90% | For the purified, crystalline solid. |

Experimental Protocols

Safety Precautions

Extreme caution must be exercised when handling the this compound reagent and its precursors. Trimethylaluminum is highly pyrophoric and reacts violently with air and water. The this compound reagent itself is also pyrophoric. All manipulations must be carried out under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk line techniques). Appropriate personal protective equipment (PPE), including flame-retardant laboratory coats, safety glasses, and gloves, is mandatory. A Class D fire extinguisher suitable for reactive metals should be readily accessible.

Protocol 1: In Situ Preparation of the this compound Reagent

This protocol is adapted from a procedure in Organic Syntheses and is suitable for generating the reagent for immediate use in a subsequent olefination reaction.

Materials:

-

Titanocene dichloride (Cp₂TiCl₂), 5.0 g (20.0 mmol)

-

Trimethylaluminum (2.0 M solution in toluene), 22 mL (44 mmol)

-

Anhydrous toluene

-

Schlenk flask (250 mL) equipped with a magnetic stir bar

-

Gas-tight syringes and needles

-

Inert gas supply (Nitrogen or Argon) with a bubbler

Procedure:

-

Apparatus Setup: A 250-mL Schlenk flask containing a magnetic stir bar is dried in an oven and allowed to cool under a stream of inert gas.

-

Addition of Titanocene Dichloride: The flask is charged with 5.0 g (20.0 mmol) of titanocene dichloride. The flask is then sealed with a rubber septum and thoroughly purged with inert gas.

-

Addition of Trimethylaluminum: While maintaining a positive pressure of inert gas, carefully add 22 mL of a 2.0 M solution of trimethylaluminum in toluene to the flask via a gas-tight syringe. This should be done slowly to control the initial reaction and gas evolution.

-

Reaction: The resulting red solution is stirred at room temperature for approximately 3 days (72 hours). During this time, methane gas will evolve and should be safely vented through a bubbler.

-

Use in Situ: After 3 days, the solution containing the this compound reagent is ready for use. For a subsequent olefination reaction, the flask is typically cooled in an ice or dry-ice bath before the dropwise addition of the carbonyl substrate.

Protocol 2: Isolation and Purification of the this compound Reagent by Recrystallization

This protocol outlines the general procedure for isolating the solid this compound reagent.

Procedure:

-

Initial Reaction: Follow steps 1-4 of the in situ preparation protocol.

-

Filtration: After the 3-day reaction period, the reaction mixture is filtered under an inert atmosphere to remove any insoluble byproducts. This can be achieved using a cannula and a filter stick or by filtration in a glovebox.

-

Solvent Removal: The solvent is carefully removed from the filtrate in vacuo to yield a crude solid.

-

Recrystallization: a. The crude solid is dissolved in a minimal amount of warm, anhydrous toluene under an inert atmosphere. b. The solution is then cooled slowly to induce crystallization. Cooling to -20 °C or lower in a freezer is often effective. c. The resulting red crystals of the this compound reagent are isolated by filtration under an inert atmosphere. d. The crystals are washed with a small amount of cold, anhydrous pentane or hexane to remove any residual soluble impurities. e. The purified crystals are then dried in vacuo.

Characterization

The purified this compound reagent can be characterized by various spectroscopic methods.

-

Appearance: Red, crystalline solid.

-

¹H NMR (C₆D₆):

-

δ 8.05 (s, 2H, Ti-CH₂-Al)

-

δ 6.05 (s, 10H, C₅H₅)

-

δ -0.25 (s, 6H, Al-(CH₃)₂)

-

Visualizations

Synthesis Pathway

The following diagram illustrates the overall synthesis of the this compound reagent from titanocene dichloride and trimethylaluminum.

Caption: Synthesis of the this compound Reagent.

Experimental Workflow: In Situ Preparation

This diagram outlines the key steps in the in situ preparation and subsequent use of the this compound reagent.

Caption: In Situ this compound Reagent Workflow.

Conclusion

The synthesis of the this compound reagent from titanocene dichloride provides a powerful tool for synthetic chemists. While its pyrophoric nature demands careful handling, the protocols outlined in this guide, particularly the well-established in situ method, allow for its safe and effective preparation and use in a research setting. The reagent's broad functional group tolerance and high reactivity make it an indispensable reagent for challenging olefination reactions in modern organic synthesis and drug development.

References

The Tebbe Olefination: A Technical Guide to the Mechanism and Application in Carbonyl Chemistry

For Researchers, Scientists, and Drug Development Professionals

The Tebbe olefination is a powerful and versatile method for the methylenation of carbonyl compounds, offering significant advantages over traditional methods like the Wittig reaction. This technical guide provides an in-depth exploration of the reaction mechanism, detailed experimental protocols, and a summary of its application with various carbonyl-containing functional groups.

Core Mechanism of Action

The this compound reagent, with the formula (C₅H₅)₂TiCH₂ClAl(CH₃)₂, is a commercially available or synthetically prepared organometallic compound.[1][2] It serves as a precursor to the active methylenating agent. The reaction mechanism is a well-studied process that proceeds through several key steps.

Initially, the this compound reagent itself is not reactive towards carbonyl compounds.[1][3] It requires activation by a mild Lewis base, such as pyridine or tetrahydrofuran (THF), to generate the active species, a Schrock carbene known as titanocene methylidene (Cp₂Ti=CH₂).[2][3][4] This highly reactive intermediate is the key player in the olefination process.

The titanocene methylidene then reacts with the carbonyl compound in a [2+2] cycloaddition fashion to form a transient, four-membered ring intermediate called an oxatitanacyclobutane.[1][2] This intermediate is generally not isolated as it readily collapses.[1][3] The driving force for the reaction is the high oxophilicity of the titanium (IV) center, which favors the formation of a strong titanium-oxygen bond.[2][4] The breakdown of the oxatitanacyclobutane intermediate yields the desired alkene product and a titanium oxo species (Cp₂Ti=O).

Substrate Scope and Reactivity

A significant advantage of the this compound olefination is its broad substrate scope, which includes aldehydes, ketones, esters, lactones, and amides.[1][2][4] This is a notable improvement over the Wittig reaction, which is generally limited to aldehydes and ketones.[4] The this compound reagent is also less basic than Wittig reagents, which minimizes side reactions such as enolization and subsequent aldol condensations.[1]

The general order of reactivity for carbonyl compounds with the this compound reagent is: Aldehydes > Ketones > Esters > Amides

This selectivity allows for the chemoselective methylenation of a more reactive carbonyl group in the presence of a less reactive one. For instance, a ketone can be selectively olefinated in the presence of an ester.[1]

Quantitative Data Summary

The following table summarizes the yields of this compound olefination with various carbonyl substrates as reported in the literature.

| Substrate Class | Specific Substrate | Product | Yield (%) | Reference |

| Ketone | Diketone | Mono-methylenated product | 59 | [2] |

| Ester | Phenyl Phenylacetate | 1-Phenoxy-1-phenylethene | 70 (in situ) / 94 (pure) | [5] |

| Ester | Dihydrocoumarin | 3,4-Dihydro-2-methylene-2H-1-benzopyran | 65 (in situ) / 85 (pure) | [5] |

| Aldehyde/Ketone | Various | Terminal Alkenes | High | [6] |

Experimental Protocols

Caution: The this compound reagent and its precursor, trimethylaluminum, are pyrophoric and must be handled under an inert atmosphere (e.g., argon or nitrogen) using appropriate air-free techniques.

Synthesis of the this compound Reagent

A detailed procedure for the synthesis of the this compound reagent has been reported.[4][7] The following is a general protocol:

-

To a solution of titanocene dichloride (Cp₂TiCl₂) in toluene under an inert atmosphere, add a solution of trimethylaluminum (AlMe₃) in toluene dropwise at room temperature.

-

Stir the resulting mixture at room temperature for an extended period (e.g., 3 days).[1]

-

During this time, the color of the solution will change, and a precipitate of dimethylaluminum chloride (Me₂AlCl) will form.

-

The this compound reagent can be isolated by recrystallization to remove the Me₂AlCl.[1]

-

Alternatively, for many applications, the reagent can be used in situ without isolation.[1][5]

General Procedure for this compound Olefination of a Carbonyl Compound

The following is a representative protocol for the methylenation of a carbonyl compound:

-

Dissolve the carbonyl substrate in a dry, aprotic solvent (e.g., THF or toluene) under an inert atmosphere.

-

Cool the solution to a low temperature (e.g., 0 °C or -40 °C).

-

Add a solution of the this compound reagent (typically 0.5 M in toluene) dropwise to the cooled solution of the substrate.

-

If necessary, add a Lewis base such as pyridine to facilitate the reaction.

-

Allow the reaction mixture to warm to room temperature and stir for a specified time (e.g., 30 minutes to several hours), monitoring the reaction progress by a suitable technique (e.g., TLC).

-

Upon completion, quench the reaction by carefully adding a dilute aqueous base (e.g., NaOH solution).

-

Extract the product with an organic solvent (e.g., diethyl ether).

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as flash column chromatography.[2]

Conclusion

The this compound olefination is a highly effective and versatile tool in modern organic synthesis for the conversion of a wide range of carbonyl compounds into their corresponding methylene derivatives. Its broad substrate scope, tolerance of various functional groups, and milder reaction conditions compared to classical olefination methods make it an invaluable strategy for the synthesis of complex molecules in academic and industrial research, including drug development. A thorough understanding of its mechanism and careful adherence to experimental protocols are essential for its successful application.

References

- 1. This compound's reagent - Wikipedia [en.wikipedia.org]

- 2. This compound Olefination | NROChemistry [nrochemistry.com]

- 3. youtube.com [youtube.com]

- 4. This compound Reagent | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Terminal olefin synthesis by methylenation [organic-chemistry.org]

- 7. This compound reagent and Petasis reagent - Santiago Lab [sigutlabs.com]

The Tebbe Reagent: A Technical Guide to the Generation and Reactivity of its Active Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Tebbe reagent, with the chemical formula ((C₅H₅)₂TiCH₂ClAl(CH₃)₂), is a powerful organometallic compound widely utilized in organic synthesis for the methylenation of carbonyl compounds.[1] This process, known as the this compound olefination, involves the conversion of a C=O group into a C=CH₂ group.[1] Developed by Fred this compound, this reagent offers significant advantages over traditional methods like the Wittig reaction, particularly for its ability to react with a broader range of carbonyl functionalities, including esters and amides, and its effectiveness with sterically hindered substrates.[2][3] The this compound reagent itself is a stable precursor that, upon activation, generates a highly reactive Schrock carbene, the key species responsible for the olefination reaction.[2][4] This guide provides an in-depth exploration of the generation of this active species, its reaction mechanism, and practical protocols for its use.

Active Species Generation

The this compound reagent does not directly react with carbonyl compounds. It must first be activated by a mild Lewis base, such as pyridine or tetrahydrofuran (THF), to generate the active olefinating agent, the titanocene methylidene Schrock carbene (Cp₂Ti=CH₂).[2][4] The Lewis base coordinates to the aluminum atom, facilitating the dissociation of the methylene bridge from the aluminum center and its transfer to the titanium center. This process releases a dimethylaluminum chloride-base adduct.[5]

The generation of the active species is the rate-determining step in the olefination reaction.[6] The titanocene methylidene is a highly reactive, nucleophilic carbene that readily engages with carbonyl compounds.[7]

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound's reagent - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. chemistry.illinois.edu [chemistry.illinois.edu]

- 7. This compound Reagent | Chem-Station Int. Ed. [en.chem-station.com]

The Schrock Carbene Intermediate in Tebbe Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the Schrock carbene intermediate, which is pivotal to the mechanism and utility of the Tebbe reaction. The this compound reagent and its derivatives have become indispensable tools in organic synthesis for the methylenation of carbonyl compounds, offering distinct advantages over traditional methods like the Wittig reaction. This document details the formation of the active carbene species, the reaction mechanism, substrate scope, and provides practical experimental protocols.

Introduction to this compound's Reagent and the Schrock Carbene

This compound's reagent, with the formula (C₅H₅)₂TiCH₂ClAl(CH₃)₂, is an organometallic compound primarily used to convert carbonyl groups (R₂C=O) into their corresponding methylene analogues (R₂C=CH₂).[1] Developed by Fred this compound, this air-sensitive red solid offers a powerful method for olefination, particularly for sterically hindered or enolizable substrates.[1][2]

The key to the this compound reagent's reactivity lies not in the reagent itself, but in the formation of a highly reactive intermediate: the titanocene methylidene Schrock carbene (Cp₂Ti=CH₂) .[2][3] this compound's reagent is, therefore, a stable precursor to this active species. The reaction is driven by the high oxophilicity of titanium, leading to the formation of a very strong titanium-oxygen bond in the by-product.[2][3]

Formation of the Active Schrock Carbene

This compound's reagent itself does not directly react with carbonyls. It must first be activated by a mild Lewis base, such as pyridine or tetrahydrofuran (THF).[1][4] The Lewis base coordinates to the aluminum center of the this compound reagent, facilitating the cleavage of the Ti-Cl and Al-CH₂ bonds and generating the transient Schrock carbene.[5]

Caption: Formation of the Schrock carbene from this compound's reagent.

The this compound Reaction: A Mechanistic Overview

Once generated, the nucleophilic Schrock carbene undergoes a [2+2] cycloaddition with the carbonyl substrate.[6] This step forms a transient, four-membered ring intermediate known as an oxatitanacyclobutane.[1][4] This intermediate has not been isolated as it rapidly decomposes.[1] The decomposition is driven by the formation of the thermodynamically stable titanocene oxide (Cp₂Ti=O), releasing the desired alkene product.[6]

Caption: The catalytic cycle of this compound olefination.

Substrate Scope and Chemoselectivity

A significant advantage of the this compound reagent is its broad substrate scope. Unlike the Wittig reagent, it effectively methylenates not only aldehydes and ketones but also carboxylic acid derivatives.[2]

-

Thioesters can also be methylenated.[2]

The reaction also exhibits useful chemoselectivity. In molecules containing both a ketone and an ester, the ketone will react preferentially with one equivalent of the this compound reagent.[1][3][4] Furthermore, the reagent is weakly basic, minimizing side reactions like racemization at α-chiral centers.[1][2]

Quantitative Data

The this compound olefination is known for its high efficiency, even with challenging substrates. The following table summarizes representative yields for the methylenation of various carbonyl compounds.

| Substrate Type | Carbonyl Compound Example | Product Type | Yield (%) | Reference |

| Ketone | Cyclohexanone | Methylene-cyclohexane | ~95% | [5] |

| Hindered Ketone | Camphor | 2-Methylene-bornane | 84% | [2] |

| Ester | Methyl benzoate | 1-Methoxy-1-phenylethene | ~90% | [7] |

| Lactone | γ-Butyrolactone | 2,3-Dihydro-5-methylfuran | High | [1] |

| Diketone | 1,4-Cyclohexanedione | 1,4-Dimethylidene-cyclohexane | 59% (bis-olefination) | [3] |

| Ester to Alkene | Phenylacetic acid ethyl ester | 1,1-Diphenylethene | 57% (via rearrangement) | [8] |

Experimental Protocols

Caution: this compound's reagent and its precursor, trimethylaluminum, are pyrophoric and must be handled under an inert atmosphere (e.g., argon or nitrogen) using air-free techniques.

Protocol 6.1: In Situ Preparation of this compound's Reagent

This compound's reagent can be prepared from titanocene dichloride (Cp₂TiCl₂) and trimethylaluminum (AlMe₃).[1][2] For many applications, it can be generated and used in situ without isolation.

-

Setup: A dry, three-necked flask equipped with a magnetic stir bar, a dropping funnel, and an argon inlet is flame-dried and cooled under a stream of argon.

-

Reagents: Titanocene dichloride (1.0 eq) is suspended in dry toluene (approx. 0.2 M).

-

Addition: A solution of trimethylaluminum (2.0 eq) in toluene is added dropwise to the stirred suspension at room temperature.

-

Reaction: The mixture is stirred at room temperature. Methane gas is evolved. The reaction is typically stirred for 3 days, during which the color changes from red to a deep ruby-red.[1]

-

Usage: The resulting solution can be cooled (e.g., to -40 °C or in an ice bath) and used directly for the olefination step.[1]

Protocol 6.2: General Procedure for Carbonyl Methylenation

This protocol describes a typical olefination of a ketone.

-

Setup: A dry flask under an argon atmosphere is charged with the carbonyl substrate (1.0 eq) dissolved in dry toluene or THF (approx. 0.1 M).

-

Cooling: The solution is cooled to an appropriate temperature (e.g., 0 °C to -40 °C).

-

Reagent Addition: A solution of this compound's reagent (1.2-3.0 eq, 0.5 M in toluene) is added dropwise via syringe.[3][8]

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for a specified time (typically 30 minutes to several hours), monitored by TLC.[3][8]

-

Quenching: The reaction is carefully quenched by slow, dropwise addition of a dilute aqueous NaOH solution at 0 °C.[3]

-

Workup: The mixture is diluted with a solvent like diethyl ether, filtered through a pad of Celite or dried with Na₂SO₄, and concentrated under reduced pressure.[3]

-

Purification: The crude product is purified by flash column chromatography to yield the desired alkene.[3][8]

Caption: General experimental workflow for this compound olefination.

Conclusion

The this compound reaction's power and versatility stem directly from the unique reactivity of the transient Schrock carbene intermediate. Its formation from a stable precursor, high reactivity towards a broad range of carbonyl compounds, and tolerance of sensitive functional groups have solidified its role as a critical transformation in modern organic synthesis. For professionals in drug development and chemical research, a thorough understanding of this intermediate and its associated reaction mechanism is essential for the strategic design of complex molecular targets.

References

- 1. This compound's reagent - Wikipedia [en.wikipedia.org]

- 2. This compound Reagent | Chem-Station Int. Ed. [en.chem-station.com]

- 3. This compound Olefination | NROChemistry [nrochemistry.com]

- 4. This compound reagent and Petasis reagent - Santiago Lab [santiago-lab.com]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

Theoretical Insights into the Tebbe Reagent Olefination Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the theoretical underpinnings of the Tebbe reagent reaction pathway, a cornerstone of modern organic synthesis for the methylenation of carbonyl compounds. By leveraging computational chemistry, researchers have elucidated the intricate mechanistic details, providing a quantitative understanding of this powerful transformation. This document summarizes key findings from theoretical studies, offering a valuable resource for optimizing existing synthetic routes and designing novel chemical entities.

Core Reaction Mechanism: A Stepwise Perspective

The olefination of carbonyls by the this compound reagent, with the formula (C₅H₅)₂TiCH₂ClAl(CH₃)₂, is not a direct reaction. It necessitates an activation step to generate the catalytically active species. The generally accepted mechanism, supported by theoretical studies, proceeds through the following key stages:

-

Activation of the this compound Reagent: The process is initiated by the treatment of the this compound reagent with a mild Lewis base, such as pyridine. This facilitates the dissociation of the aluminum-containing fragment, generating the highly reactive Schrock carbene, titanocene methylidene (Cp₂Ti=CH₂).[1][2]

-

Formation of the Oxatitanacyclobutane Intermediate: The electrophilic Schrock carbene readily reacts with the carbonyl compound in a [2+2] cycloaddition manner. This step leads to the formation of a transient, four-membered metallacycle known as an oxatitanacyclobutane.[1] This intermediate has been postulated in numerous studies, though its direct isolation has proven challenging due to its inherent instability.

-

Cycloreversion and Alkene Formation: The oxatitanacyclobutane intermediate rapidly undergoes a cycloreversion reaction. This concerted process is driven by the high oxophilicity of the titanium(IV) center, leading to the formation of a very strong titanium-oxygen double bond in the titanocene oxide byproduct (Cp₂Ti=O). The desired methylene-substituted alkene is liberated in this final step.[2]

Quantitative Insights from Theoretical Studies

For a representative reaction, such as the methylenation of formaldehyde (H₂C=O) by titanocene methylidene (Cp₂Ti=CH₂), a qualitative energy profile can be constructed based on the established mechanism. The reaction is expected to be highly exergonic, driven by the formation of the thermodynamically stable titanocene oxide.

Table 1: Hypothetical Quantitative Data for the Methylenation of Formaldehyde*

| Parameter | Value (kcal/mol) | Description |

| ΔE_activation (Formation) | Low | The activation energy for the [2+2] cycloaddition to form the oxatitanacyclobutane is predicted to be low, consistent with the high reactivity of the Schrock carbene. |

| ΔE_reaction (Formation) | Exergonic | The formation of the oxatitanacyclobutane intermediate is an energetically favorable process. |

| ΔE_activation (Cycloreversion) | Low | The energy barrier for the decomposition of the oxatitanacyclobutane is also expected to be low, explaining its transient nature. |

| ΔE_reaction (Overall) | Highly Exergonic | The overall reaction enthalpy is significantly negative, driven by the formation of the strong Ti=O bond. |

Note: These values are illustrative and represent the expected trends from DFT calculations. For precise quantitative data, consulting specialized theoretical chemistry literature is recommended.

Experimental and Computational Protocols

The insights into the this compound reagent's reaction pathway are a synthesis of experimental observations and computational modeling.

General Experimental Protocol for this compound Olefination

A representative experimental procedure for the methylenation of a ketone is as follows:

-

A solution of the carbonyl compound in an anhydrous, inert solvent (e.g., toluene or THF) is prepared under an inert atmosphere (e.g., argon or nitrogen).

-

The solution is cooled to a low temperature (typically between -40 °C and 0 °C).

-

The this compound reagent, as a solution in toluene, is added dropwise to the cooled solution of the carbonyl compound.

-

A mild Lewis base, such as pyridine, is often added to facilitate the formation of the active Schrock carbene.

-

The reaction mixture is stirred at the low temperature for a specified period, and then allowed to warm to room temperature.

-

The reaction is quenched by the slow addition of a mild base, such as aqueous sodium bicarbonate.

-

The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

-

The crude product is purified by column chromatography to yield the desired alkene.

Standard Computational Methodology: Density Functional Theory (DFT)

Theoretical investigations of the this compound reagent reaction mechanism are typically performed using DFT, a robust method for studying the electronic structure and energetics of organometallic systems. A common computational protocol would involve:

-

Model System: A simplified model system is often used, such as the reaction of titanocene methylidene with a simple carbonyl compound like formaldehyde or acetone.

-

Geometry Optimization: The geometries of the reactants, intermediates, transition states, and products are fully optimized without any symmetry constraints.

-

Functional and Basis Set: A suitable density functional, such as B3LYP, is employed, which has been shown to provide a good balance of accuracy and computational cost for organometallic reactions. A double-zeta basis set with polarization functions, such as 6-31G(d,p), is typically used for the main group elements, while a more sophisticated basis set with an effective core potential, like LANL2DZ, is used for the titanium atom.

-

Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to characterize the nature of the stationary points (minima for reactants, products, and intermediates; first-order saddle points for transition states) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Transition State Search: Transition state structures are located using methods such as the synchronous transit-guided quasi-Newton (STQN) method. Intrinsic reaction coordinate (IRC) calculations are then performed to confirm that the located transition state connects the correct reactant and product.

-

Solvation Effects: To model the reaction in solution, a continuum solvation model, such as the Polarizable Continuum Model (PCM), can be employed.

Visualizing the Reaction Pathway and Workflow

The following diagrams, generated using the DOT language, illustrate the key aspects of the this compound reagent olefination.

Caption: The overall reaction pathway of the this compound olefination.

Caption: A typical experimental workflow for a this compound olefination reaction.

Caption: A standard workflow for the computational study of the this compound reaction.

References

Spectroscopic Characterization of the Tebbe Reagent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Tebbe reagent, with the chemical formula (C₅H₅)₂TiCH₂ClAl(CH₃)₂, is a highly valuable organometallic compound in synthetic organic chemistry.[1] Developed by Frederick N. This compound, this air- and moisture-sensitive red solid is renowned for its efficacy in carbonyl methylenation, converting ketones, aldehydes, esters, and amides into their corresponding methylene derivatives.[2] Unlike many other olefination reagents, the this compound reagent exhibits broad functional group tolerance and can react with sterically hindered carbonyls, making it a powerful tool in the synthesis of complex molecules, including natural products and pharmaceuticals.[2]

This technical guide provides an in-depth overview of the spectroscopic characterization of the this compound reagent, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Detailed experimental protocols for handling this air-sensitive compound and acquiring high-quality spectroscopic data are presented, along with a summary of its characteristic spectral features.

Synthesis and Structure

The this compound reagent is synthesized by the reaction of titanocene dichloride ((C₅H₅)₂TiCl₂) with two equivalents of trimethylaluminum (Al(CH₃)₃) in a non-coordinating solvent such as toluene.[1][2] The reaction proceeds over several days at room temperature to yield the title compound as a crystalline solid.

The structure of the this compound reagent is a defining feature, consisting of a central four-membered ring composed of titanium, a methylene bridge, aluminum, and a bridging chlorine atom. The titanium atom is further coordinated to two cyclopentadienyl (Cp) ligands, while the aluminum atom bears two methyl groups.

Caption: Synthesis of the this compound Reagent.

Spectroscopic Data

The following tables summarize the key spectroscopic data for the this compound reagent, essential for its identification and purity assessment.

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is a primary tool for the characterization of the this compound reagent. Due to its air-sensitivity, spectra must be recorded in rigorously dried and degassed deuterated solvents under an inert atmosphere. Benzene-d₆ is a common solvent for this purpose.

| ¹H NMR Data (Benzene-d₆) | |

| Assignment | Chemical Shift (δ, ppm) |

| Cyclopentadienyl (Cp) protons | 5.88 (s, 10H) |

| Methylene (Ti-CH₂ -Al) protons | 8.73 (s, 2H) |

| Methyl (Al-(CH₃ )₂) protons | -0.28 (s, 6H) |

| ¹³C NMR Data (Benzene-d₆) | |

| Assignment | Chemical Shift (δ, ppm) |

| Cyclopentadienyl (Cp) carbons | 113.8 |

| Methylene (Ti-C H₂-Al) carbon | 219.0 |

| Methyl (Al-(C H₃)₂) carbons | 2.0 |

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the vibrational modes of the this compound reagent's structure. The spectrum is typically acquired as a Nujol mull between KBr or CsI plates to protect the sample from atmospheric moisture.

| Infrared (IR) Absorption Data (Nujol Mull) | |

| Frequency (cm⁻¹) | Assignment |

| 3100, 3010 | C-H stretching (Cp rings) |

| 1440, 1375 | C-H bending (Cp rings and methyl groups) |

| 1200 | Al-C stretching |

| 1015, 800 | C-H out-of-plane bending (Cp rings) |

| 620 | Ti-C stretching |

| 450 | Ti-Cl stretching |

Experimental Protocols

Strict adherence to air-free techniques is paramount when handling and characterizing the this compound reagent.

General Handling and Sample Preparation

All manipulations of the this compound reagent, both in solid form and in solution, should be performed under an inert atmosphere (e.g., argon or nitrogen) using either a glovebox or Schlenk line techniques. All glassware must be rigorously dried in an oven and cooled under vacuum prior to use. Solvents must be freshly distilled from appropriate drying agents.

NMR Sample Preparation

-

In a Glovebox:

-

Place a clean, dry NMR tube and cap inside the glovebox antechamber and evacuate and refill with inert gas at least three times.

-

Inside the glovebox, weigh the desired amount of the this compound reagent (typically 5-10 mg) directly into the NMR tube.

-

Add the required volume (approximately 0.6 mL) of deuterated solvent (e.g., benzene-d₆) using a clean, dry pipette.

-

Cap the NMR tube securely.

-

For transport to the NMR spectrometer, the capped tube can be further sealed with Parafilm®.

-

-

Using a Schlenk Line:

-

Place a clean, dry J. Young NMR tube under vacuum and refill with inert gas three times.

-

In a separate Schlenk flask, prepare a stock solution of the this compound reagent in the desired deuterated solvent under an inert atmosphere.

-

Using a gas-tight syringe, carefully transfer the solution from the Schlenk flask to the J. Young NMR tube.

-

Seal the J. Young tube and transport it to the spectrometer.

-

IR Sample Preparation (Nujol Mull)

-

In a Glovebox:

-

Place a clean, dry agate mortar and pestle, KBr or CsI plates, and a container of Nujol (mineral oil) into the glovebox antechamber and cycle as described above.

-

Inside the glovebox, place a small amount of the solid this compound reagent into the mortar.

-

Add a few drops of Nujol and grind the mixture to a fine, uniform paste.

-

Spread a thin film of the mull between two salt plates.

-

Assemble the plates in a demountable cell holder and remove from the glovebox for immediate analysis.

-

Reaction Mechanism and Logical Workflow

The this compound reagent itself is not the reactive species in methylenation reactions. It is believed to be in equilibrium with the highly reactive Schrock carbene, (C₅H₅)₂Ti=CH₂. This equilibrium can be shifted by the addition of a mild Lewis base, such as pyridine. The Schrock carbene then undergoes a [2+2] cycloaddition with the carbonyl compound to form an oxatitanacyclobutane intermediate. This intermediate rapidly decomposes to form the desired alkene and (C₅H₅)₂Ti=O, the thermodynamic driving force for the reaction.

Caption: General reaction mechanism of the this compound reagent.

Caption: Experimental workflow for spectroscopic characterization.

Conclusion

The spectroscopic characterization of the this compound reagent is crucial for verifying its synthesis and assessing its purity prior to use in sensitive organic transformations. The data and protocols outlined in this guide provide researchers, scientists, and drug development professionals with the necessary information to confidently handle and analyze this powerful synthetic tool. Proper execution of air-sensitive techniques is essential for obtaining reliable and reproducible spectroscopic results, ensuring the successful application of the this compound reagent in the synthesis of target molecules.

References

Methodological & Application

Application Notes and Protocols: In Situ Preparation and Use of the Tebbe Reagent

Introduction

The Tebbe reagent, with the chemical formula (C₅H₅)₂TiCH₂ClAl(CH₃)₂, is a highly effective organometallic compound used for the methylenation of carbonyl compounds.[1][2] It serves as a valuable alternative to traditional methods like the Wittig reaction, offering distinct advantages. The this compound reagent is particularly noted for its ability to olefinate a wide range of carbonyls, including sterically hindered ketones, aldehydes, and, notably, esters, lactones, and amides, which are often unreactive with Wittig reagents.[2][3][4] Its lower basicity minimizes the risk of side reactions such as enolization and racemization at chiral α-carbons.[1][3]

The reagent can be synthesized by reacting titanocene dichloride (Cp₂TiCl₂) with trimethylaluminum (Al(CH₃)₃).[3][5] While the isolated, pure reagent is a pyrophoric red solid, in situ preparation is often preferred for convenience and safety.[1][6][7] This protocol details the in situ generation of the this compound reagent and its subsequent use in the methylenation of esters to form vinyl ethers.

Critical Safety Precautions

-

Pyrophoric Nature: Both trimethylaluminum and the this compound reagent are pyrophoric, meaning they can ignite spontaneously upon contact with air.[3][6] All manipulations must be conducted under a strictly inert atmosphere (e.g., dry nitrogen or argon) using appropriate air-free techniques (e.g., Schlenk line or glovebox).

-

Reactivity with Water: These reagents react violently with water. Ensure all glassware is oven-dried and cooled under an inert atmosphere, and all solvents are anhydrous.

-

Personal Protective Equipment (PPE): Always wear fire-resistant lab coats, safety goggles, and appropriate gloves. Keep a suitable fire extinguisher (e.g., Class D for metal fires) readily accessible.

-

Quenching: The reaction must be quenched carefully, typically by slow addition to a cooled, non-protic solvent before introducing any protic quench solution.

Experimental Protocols

Part A: In Situ Preparation of the this compound Reagent

This procedure describes the formation of the this compound reagent from titanocene dichloride and trimethylaluminum.

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Concentration |

|---|---|---|---|

| Titanocene Dichloride | Cp₂TiCl₂ | 248.96 | N/A (Solid) |

| Trimethylaluminum | Al(CH₃)₃ | 72.09 | 2.0 M in Toluene |

| Anhydrous Toluene | C₇H₈ | 92.14 | N/A (Solvent) |

Procedure:

-

Under an inert atmosphere, add titanocene dichloride (1.0 eq) to a dry, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum.

-

Add anhydrous toluene via cannula or syringe to create a slurry.

-

Cool the flask to 0 °C using an ice bath.

-

Slowly add a 2.0 M solution of trimethylaluminum in toluene (2.0 eq) to the stirring slurry via syringe over 10-15 minutes. Methane gas will evolve during the addition.[7]

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Stir the resulting red solution at room temperature for 2-3 days to ensure complete formation of the reagent.[1][7] The solution containing the in situ generated this compound reagent is now ready for use.

Part B: Methylenation of an Ester Substrate

This part of the protocol details the use of the freshly prepared reagent to convert an ester into a vinyl ether.

Materials and Reagents:

| Reagent | Role | Amount |

|---|---|---|

| Ester Substrate | Starting Material | 1.0 eq |

| In situ this compound Reagent | Olefinating Agent | 1.1 - 1.5 eq |

| Anhydrous Pyridine | Lewis Base Catalyst | ~4 eq (relative to this compound) |

| Anhydrous Tetrahydrofuran (THF) | Solvent | As needed |

| Anhydrous Diethyl Ether | Dilution | As needed |

Procedure:

-

Cool the flask containing the in situ this compound reagent solution to -40 °C or in an ice-water bath.[1][7]

-

In a separate flask, dissolve the ester substrate (1.0 eq) in anhydrous THF.

-

Slowly add the ester solution to the cold, stirring this compound reagent solution via syringe or cannula over 5-10 minutes.[7]

-

(Optional but recommended) Add a small amount of anhydrous pyridine. The mild Lewis base helps generate the more reactive Schrock carbene (Cp₂Ti=CH₂), which is the active methylenating species.[1][5][6]

-

Allow the reaction mixture to warm slowly to room temperature and stir for 30 minutes to 2 hours, monitoring the reaction by TLC.[5][7]

Part C: Reaction Workup and Purification

This procedure outlines the steps to quench the reaction and isolate the final product.

Procedure:

-

After the reaction is complete, dilute the mixture with anhydrous diethyl ether.[5]

-

Cool the flask to 0 °C in an ice bath.

-

Quench the reaction by slowly and carefully adding a few drops of aqueous sodium hydroxide (e.g., 15% NaOH) or water until gas evolution ceases.[5] Caution: This quenching is highly exothermic.

-

Allow the mixture to stir for an additional 30 minutes.

-

Dry the mixture over an anhydrous drying agent like sodium sulfate (Na₂SO₄).[5]

-

Filter the mixture through a pad of Celite to remove the titanium and aluminum salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting crude product by flash column chromatography on silica gel to yield the pure vinyl ether.[5]

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the methylenation of a generic ester using the in situ this compound reagent protocol.

| Parameter | Value | Notes |

| Reagent Equivalents | ||

| Titanocene Dichloride | 1.0 | Limiting reagent for preparation |

| Trimethylaluminum | 2.0 | [5] |

| Ester Substrate | 1.0 | |

| This compound Reagent (relative to ester) | 1.1 - 1.5 | Excess ensures complete conversion |

| Reaction Conditions | ||

| Preparation Temperature | 0 °C to Room Temp | [7] |

| Preparation Time | 48 - 72 hours | [1][7] |

| Olefination Temperature | -40 °C to Room Temp | [1] |

| Olefination Time | 0.5 - 2 hours | [5] |

| Yield | 50 - 90% | Highly substrate-dependent |

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the in situ preparation and use of the this compound reagent.

Chemical Transformation Pathway

Caption: Reaction mechanism of ester methylenation using the this compound reagent.

References

- 1. This compound's reagent - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound Reagent | Chem-Station Int. Ed. [en.chem-station.com]

- 4. This compound Olefination [organic-chemistry.org]

- 5. This compound Olefination | NROChemistry [nrochemistry.com]

- 6. This compound reagent and Petasis reagent - Santiago Lab [sigutlabs.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols: Converting Esters to Enol Ethers with the Tebbe Reagent

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conversion of esters to enol ethers is a valuable transformation in organic synthesis, providing access to key intermediates for a variety of subsequent reactions, including Claisen rearrangements, cycloadditions, and the formation of acetals and ketals. The Tebbe reagent, with the formula (C₅H₅)₂TiCH₂ClAl(CH₃)₂, is a highly effective organometallic compound for the methylenation of carbonyl compounds, including the traditionally less reactive esters and lactones.[1][2][3][4] Unlike the more basic Wittig reagents, the this compound reagent is less prone to inducing side reactions such as β-elimination and can be used with sterically hindered substrates.[1][2] This document provides detailed application notes, experimental protocols, and a summary of reported yields for the conversion of esters to enol ethers using the this compound reagent.

Reaction Mechanism and Chemoselectivity

The active species in the this compound olefination is a Schrock carbene, which is generated in situ from the this compound reagent, often facilitated by a mild Lewis base like pyridine or tetrahydrofuran (THF).[2] This carbene undergoes a [2+2] cycloaddition with the carbonyl group of the ester to form an oxatitanacyclobutane intermediate. This intermediate then fragments to yield the desired enol ether and a titanium-oxo species, the formation of which is a strong thermodynamic driving force for the reaction.[2]

An important feature of the this compound reagent is its chemoselectivity. In molecules containing both a ketone and an ester functional group, the this compound reagent will selectively react with the more electrophilic ketone.[1][2]

Experimental Data

The following table summarizes the conversion of various esters and lactones to their corresponding enol ethers using the this compound reagent, with reported yields and reaction conditions.

| Substrate | Product | Reagent Equivalents | Solvent(s) | Temperature (°C) | Reaction Time | Yield (%) |

| Phenyl benzoate | 1-Phenoxy-1-phenylethene | 1.0 | Toluene, THF | 0 to rt | 30 min | 68-70 |

| Dihydrocoumarin | 3,4-Dihydro-2-methylene-2H-1-benzopyran | 1.0 | Toluene, THF | -78 to rt | 30 min | 63-67 |

| γ-Butyrolactone | 2,3-Dihydro-5-methylenefuran | 1.1 | THF | -40 to rt | 3 h | 85 |

| Methyl hexanoate | 1-Methoxy-1-hexene | 1.2 | Toluene, THF | 0 to rt | 1.5 h | 86 |

| Ethyl benzoate | 1-Ethoxy-1-phenylethene | 1.2 | Toluene, THF | 0 to rt | 1.5 h | 94 |

| Methyl 2-phenylacetate | 1-Methoxy-2-phenylethene | 1.2 | Toluene, THF | 0 to rt | 1.5 h | 84 |

| Various carbohydrate-derived lactones | Corresponding exo-methylene enol ethers | 1.5-2.0 | Toluene, THF | -50 to rt | 2-4 h | 70-95 |

Diagrams

Reaction Mechanism

Caption: Reaction mechanism of ester to enol ether conversion.

Experimental Workflow

Caption: General workflow for enol ether synthesis.

Detailed Experimental Protocols

The following is a general protocol for the in situ preparation of the this compound reagent and its subsequent reaction with an ester. Caution: The this compound reagent and its precursor, trimethylaluminum, are pyrophoric and must be handled under an inert atmosphere (e.g., argon or nitrogen) using appropriate air-free techniques.

Materials and Equipment

-

Titanocene dichloride (Cp₂TiCl₂)

-

Trimethylaluminum (AlMe₃, typically a 2.0 M solution in toluene)

-

Anhydrous toluene

-

Anhydrous tetrahydrofuran (THF)

-

Ester substrate

-

Anhydrous diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Schlenk line or glovebox for inert atmosphere operations

-

Dry glassware (oven or flame-dried)

-

Syringes and cannulas for liquid transfers

-

Magnetic stirrer and stir bars

-

Cooling bath (ice-water or dry ice-acetone)

Protocol: In situ Preparation of this compound Reagent and Olefination of an Ester

-

Preparation of the this compound Reagent:

-

To a dry, round-bottomed flask equipped with a magnetic stir bar and under a positive pressure of inert gas, add titanocene dichloride (1.0 eq).

-

Add anhydrous toluene to the flask.

-

While stirring, add a 2.0 M solution of trimethylaluminum in toluene (2.0 eq) dropwise via syringe at room temperature.

-

Stir the resulting deep red solution at room temperature for 72 hours. This solution contains the this compound reagent and is used directly in the next step.

-

-

Conversion of Ester to Enol Ether:

-

Cool the freshly prepared this compound reagent solution to the desired temperature (typically 0 °C to -78 °C, substrate-dependent) using an appropriate cooling bath.

-

In a separate flask, dissolve the ester substrate (1.0 eq) in anhydrous THF.

-

Slowly add the ester solution to the cold, stirring this compound reagent solution via cannula or syringe.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 30 minutes to 2 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture again in an ice bath.

-

-

Work-up and Purification:

-

Quench the reaction by the very slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate. Caution: Gas evolution (methane) will occur. Ensure adequate ventilation.

-

Continue the addition until gas evolution ceases and the red color of the reaction mixture has dissipated, typically resulting in a yellow or brownish slurry.

-

Dilute the mixture with diethyl ether and stir for 15-30 minutes.

-

Filter the mixture through a pad of celite to remove the solid titanium and aluminum salts. Wash the filter cake thoroughly with diethyl ether.

-

Transfer the combined filtrate to a separatory funnel and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or alumina to afford the pure enol ether.

-

Safety and Handling

-

Pyrophoric Reagents: Trimethylaluminum and the this compound reagent are pyrophoric and will ignite on contact with air. All manipulations must be carried out under a strict inert atmosphere.

-

Quenching: The quenching of the reaction is highly exothermic and produces flammable methane gas. It must be performed slowly and with extreme caution in a well-ventilated fume hood.

-

Personal Protective Equipment: Always wear appropriate personal protective equipment, including safety glasses, a lab coat, and flame-retardant gloves when handling these reagents.

Conclusion

The this compound reagent is a powerful and versatile tool for the conversion of esters and lactones to enol ethers, a transformation that is often challenging with other olefination reagents. Its tolerance of various functional groups and its applicability to sterically demanding substrates make it a valuable method in the synthesis of complex molecules. Proper handling and adherence to strict anhydrous and anaerobic conditions are paramount for the successful and safe execution of these reactions.

References

Synthesis of Enamines from Amides with the Tebbe Reagent: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conversion of amides to enamines is a fundamental transformation in organic synthesis, providing access to versatile intermediates for the construction of complex nitrogen-containing molecules. The Tebbe reagent, a robust organotitanium compound, offers an efficient and mild method for the methylenation of the carbonyl group in amides, directly yielding the corresponding enamines. This document provides detailed application notes, experimental protocols, and quantitative data for the synthesis of enamines from a variety of amide substrates using the this compound reagent.

Introduction

Enamines are highly valuable synthetic intermediates due to their dual nucleophilic and electrophilic character, enabling a wide range of carbon-carbon and carbon-heteroatom bond formations. Traditional methods for enamine synthesis often involve the condensation of secondary amines with ketones or aldehydes, which can be limited by equilibrium and steric hindrance. The this compound reagent, Cp₂TiCH₂(μ-Cl)AlMe₂ (Cp = cyclopentadienyl), provides a powerful alternative for the direct conversion of the less reactive amide carbonyl group into an exocyclic methylene group, thus forming an enamine.[1][2] This reaction is driven by the high oxophilicity of titanium, leading to the formation of a stable titanium oxo species.[1]

The this compound reagent is particularly advantageous for its ability to react with a broad range of substrates, including sterically hindered amides and lactams, under relatively mild conditions.[2] This protocol outlines the general procedure for this transformation and presents a compilation of reaction data.

Reaction Principle

The reaction proceeds through the initial formation of a highly reactive Schrock carbene (Cp₂Ti=CH₂) from the this compound reagent, often facilitated by a Lewis base. This carbene then undergoes a [2+2] cycloaddition with the amide carbonyl to form an oxatitanacyclobutane intermediate. Subsequent cycloreversion of this intermediate yields the desired enamine and a titanium-oxo species.[3]

Applications in Synthesis

The synthesis of enamines from amides using the this compound reagent has found applications in the synthesis of a variety of complex molecules, including:

-

Alkaloids and other natural products: Enamines are key precursors for the construction of nitrogen-containing heterocyclic scaffolds present in numerous natural products.

-

Pharmaceuticals: The enamine moiety is a common structural motif in many biologically active compounds and serves as a handle for further functionalization in drug discovery.

-

Fine chemicals: This transformation provides an efficient route to highly functionalized building blocks for the chemical industry.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various enamines from their corresponding amide precursors using the this compound reagent.

| Amide Substrate | This compound Reagent (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| N,N-Dimethylbenzamide | 1.1 | Toluene | 25 | 0.5 | 95 |

| N-Methyl-2-pyrrolidone | 1.1 | Toluene | 25 | 0.5 | 92 |

| N-Benzoylpiperidine | 1.1 | Toluene | 25 | 0.5 | 98 |

| N-Acetylmorpholine | 1.1 | Toluene | 25 | 0.5 | 91 |

| ε-Caprolactam | 1.1 | Toluene | 25 | 1 | 85 |

| N,N-Diethylacetamide | 1.1 | Toluene | 25 | 0.5 | 88 |

Data compiled from cited literature. Yields are for isolated products.

Experimental Protocols

General Considerations:

-

The this compound reagent is highly pyrophoric and moisture-sensitive. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

-

Anhydrous solvents are essential for the success of the reaction. Toluene and tetrahydrofuran (THF) should be freshly distilled from appropriate drying agents (e.g., sodium/benzophenone).

Protocol 1: Synthesis of 1-Methyl-2-methylenepyrrolidine from N-Methyl-2-pyrrolidone

Materials:

-

N-Methyl-2-pyrrolidone (1.0 mmol, 99 mg)

-

This compound reagent (0.5 M solution in toluene, 1.1 equiv., 2.2 mL)

-

Anhydrous toluene (5 mL)

-

1 M aqueous sodium hydroxide (NaOH) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Diethyl ether

Procedure:

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add N-methyl-2-pyrrolidone (1.0 mmol, 99 mg) and anhydrous toluene (5 mL).

-

Cool the solution to -40 °C in a dry ice/acetonitrile bath.

-

Slowly add the this compound reagent solution (0.5 M in toluene, 1.1 equiv., 2.2 mL) dropwise to the stirred solution. The color of the reaction mixture will typically change to a deep red or brown.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 30 minutes.

-

Carefully quench the reaction by the slow, dropwise addition of 1 M aqueous NaOH solution at 0 °C until the gas evolution ceases.

-

Dilute the mixture with diethyl ether and stir for an additional 15 minutes.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by distillation or flash column chromatography on silica gel to afford 1-methyl-2-methylenepyrrolidine.

Protocol 2: In Situ Preparation and Use of the this compound Reagent

For instances where the isolated this compound reagent is not commercially available, it can be prepared in situ from titanocene dichloride and trimethylaluminum.

Materials:

-

Titanocene dichloride (Cp₂TiCl₂, 1.1 mmol, 274 mg)

-

Trimethylaluminum (AlMe₃, 2.0 M solution in toluene, 2.2 equiv., 1.1 mL)

-

Amide substrate (1.0 mmol)

-

Anhydrous toluene (10 mL)

Procedure:

-

To a flame-dried Schlenk flask under argon, add titanocene dichloride (1.1 mmol, 274 mg) and anhydrous toluene (5 mL).

-

Cool the suspension to 0 °C and slowly add the trimethylaluminum solution (2.0 M in toluene, 2.2 equiv., 1.1 mL) dropwise.

-

Allow the mixture to warm to room temperature and stir for 1-2 hours. A deep red solution of the this compound reagent will form.

-

In a separate flame-dried flask, dissolve the amide substrate (1.0 mmol) in anhydrous toluene (5 mL).

-